molecular formula C12H6F2N2 B13047476 5-Fluoro-4-(4-fluorophenyl)picolinonitrile

5-Fluoro-4-(4-fluorophenyl)picolinonitrile

Cat. No.: B13047476
M. Wt: 216.19 g/mol
InChI Key: NSEXMKOUXWPNRE-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-fluorophenyl)picolinonitrile is a chemical compound with the molecular formula C12H6F2N2 It is characterized by the presence of a fluorine atom on both the phenyl and pyridine rings, as well as a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-fluorophenyl)picolinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-fluorophenyl)picolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorine atoms on the phenyl and pyridine rings can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of fluorinated pyridine oxides or hydroxyl derivatives.

    Reduction: Formation of fluorinated amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-(4-fluorophenyl)picolinonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-fluorophenyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetonitrile: Similar structure but lacks the pyridine ring.

    5-Fluoro-2-pyridinecarbonitrile: Similar structure but lacks the phenyl ring.

    4-(4-Fluorophenyl)pyridine: Similar structure but lacks the nitrile group.

Uniqueness

5-Fluoro-4-(4-fluorophenyl)picolinonitrile is unique due to the presence of both fluorine atoms and the nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H6F2N2

Molecular Weight

216.19 g/mol

IUPAC Name

5-fluoro-4-(4-fluorophenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-9-3-1-8(2-4-9)11-5-10(6-15)16-7-12(11)14/h1-5,7H

InChI Key

NSEXMKOUXWPNRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC(=C2)C#N)F)F

Origin of Product

United States

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